molecular formula C9H10N2O3 B12601693 N-[(1R)-1-(4-nitrophenyl)ethyl]formamide CAS No. 650608-24-5

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide

Cat. No.: B12601693
CAS No.: 650608-24-5
M. Wt: 194.19 g/mol
InChI Key: GXFHOQCJHNYESD-SSDOTTSWSA-N
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Description

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is a chiral organic compound featuring a formamide group attached to an (R)-configured ethyl chain substituted with a 4-nitrophenyl moiety. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The compound’s structure combines a nitroaromatic group (electron-withdrawing) and a formamide functional group (hydrogen-bond donor/acceptor), making it relevant in pharmaceutical and materials research.

Properties

CAS No.

650608-24-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide

InChI

InChI=1S/C9H10N2O3/c1-7(10-6-12)8-2-4-9(5-3-8)11(13)14/h2-7H,1H3,(H,10,12)/t7-/m1/s1

InChI Key

GXFHOQCJHNYESD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NC=O

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide typically involves the reaction of 4-nitroacetophenone with formamide under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Reduction: The major product is N-[(1R)-1-(4-aminophenyl)ethyl]formamide.

    Substitution: The products depend on the substituent introduced, such as N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide when acetic anhydride is used.

Scientific Research Applications

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood through comparisons with analogs differing in functional groups, substituent positions, or stereochemistry. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Biological Activities/Applications Key Differences from Target Compound References
N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide C₁₀H₁₂N₂O₃ Acetamide instead of formamide Anti-inflammatory, antimicrobial Larger acetyl group alters solubility and hydrogen bonding
N-[1-(4-chlorophenyl)ethyl]formamide C₈H₉ClN₂O Chloro substituent instead of nitro Intermediate in drug synthesis Reduced electron-withdrawing effect; different reactivity
N-(3-Bromo-2-nitrophenyl)formamide C₇H₅BrN₂O₃ Bromine at meta position, nitro at ortho Reactivity in cross-coupling reactions Steric hindrance from bromine; altered electronic effects
N-(4-Nitrophenyl)formamide C₇H₆N₂O₃ Nitro at para, lacks ethyl chiral center Dye synthesis, polymer chemistry Simpler structure; no stereochemical complexity
N-[2-(4-nitrophenyl)ethyl]acetamide C₁₀H₁₂N₂O₃ Ethyl linker, acetamide group Antimicrobial, precursor for heterocycles Extended ethyl chain reduces steric effects

Functional Group Influence

  • Formamide vs. Acetamide : The replacement of formamide (HCO-NH-) with acetamide (CH₃CO-NH-) in analogs like N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide increases hydrophobicity and reduces hydrogen-bonding capacity, impacting membrane permeability and target binding .
  • Nitro Position : Moving the nitro group from para (as in the target compound) to ortho or meta positions (e.g., N-(3-Bromo-2-nitrophenyl)formamide) alters electronic effects and steric interactions, often reducing bioactivity in inflammation models .

Stereochemical and Conformational Effects

The (R)-configuration in N-[(1R)-1-(4-nitrophenyl)ethyl]formamide distinguishes it from achiral analogs like N-(4-nitrophenyl)formamide. Studies on similar chiral compounds (e.g., N-[1-(4-chlorophenyl)ethyl]formamide) show that stereochemistry significantly affects binding to enzymes such as cyclooxygenase-2 (COX-2), with (R)-enantiomers often exhibiting higher affinity .

Biological Activity

Chemical Structure and Properties

N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is characterized by its unique structure, which includes a formamide functional group attached to a chiral center at the 1-position of an ethyl group, with a para-nitrophenyl substituent. The molecular formula can be represented as C10_{10}H12_{12}N2_{2}O3_{3}.

Table 1: Structural Overview

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_{2}O3_{3}
Molecular Weight212.22 g/mol
Chiral CenterYes (1R configuration)
Functional GroupsAmide, Nitro

Research indicates that this compound exhibits significant biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways. The nitrophenyl group is known to enhance the compound's ability to interact with biological targets, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antitumor Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells via the mitochondrial pathway. The compound was found to activate caspases, leading to programmed cell death .
  • Enzyme Inhibition : Another research effort focused on the inhibition of specific kinases associated with cancer progression. This compound demonstrated a potent inhibitory effect on the activity of these kinases, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis
Enzyme InhibitionInhibits kinase activity
CytotoxicityDose-dependent effectsGeneral findings

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